molecular formula C6H4ClFN2O2 B12456662 6-Chloro-3-fluoro-2-nitroaniline

6-Chloro-3-fluoro-2-nitroaniline

Cat. No.: B12456662
M. Wt: 190.56 g/mol
InChI Key: ZYNCWKMNLCEIIC-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-nitroaniline ( 2091650-34-7) is a nitroaromatic compound of significant interest in advanced organic and pharmaceutical research. With a molecular formula of C6H4ClFN2O2 and a molecular weight of 190.56 g/mol, this compound serves as a versatile building block for the synthesis of more complex chemical entities . Its structure features an amine group, a nitro group, and halogen substituents (chloro and fluoro), which are key functional groups that influence its reactivity and interaction with biological targets. Research Applications and Value: This compound is primarily valued as a key synthetic intermediate. Nitroanilines are fundamental precursors in the preparation of benzofuroxans through oxidative ring closure, a class of heterocycles with diverse research applications . Furthermore, its structural motifs are commonly found in the development of agrochemicals and pharmaceuticals, where it can be used to generate novel quinoxaline derivatives and other nitrogen-containing heterocycles for biological testing . The presence of both chlorine and fluorine atoms allows for further selective functionalization, making it a valuable substrate in method development and discovery chemistry. Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. It is recommended to store the compound in a dark place under an inert atmosphere at room temperature .

Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

6-chloro-3-fluoro-2-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2

InChI Key

ZYNCWKMNLCEIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Cl

Origin of Product

United States

Preparation Methods

Nitration of Halogenated Aniline Derivatives

Method Overview :
The nitration of pre-halogenated anilines is a common approach. For example, 3-fluoro-6-chloroaniline can be nitrated at the ortho position using mixed acid (HNO₃/H₂SO₄) or nitric acid in a microchannel reactor for enhanced safety and yield.

Procedure :

  • Substrate Preparation : 3-Fluoro-6-chloroaniline is dissolved in acetic acid/acetic anhydride.
  • Nitration : Reacted with 68% HNO₃ at 30–70°C in a Corning high-flux microchannel reactor (residence time: 50–200 s).
  • Workup : Hydrolysis at 90–100°C, followed by neutralization and crystallization.

Key Data :

Parameter Value/Detail
Yield 83–94%
Purity 99.5–99.7% (HPLC)
Reaction Time 50–200 s (microreactor)

Advantages :

  • Continuous flow microreactors minimize byproducts (e.g., dinitro derivatives).
  • Scalable for industrial production.

Sequential Halogenation and Nitration

Method Overview :
This two-step approach involves introducing chlorine after nitration. For instance, 3-fluoro-2-nitroaniline is chlorinated at the para position using sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

Procedure :

  • Nitration : 3-Fluoroaniline is nitrated with HNO₃/H₂SO₄ at 0–5°C to yield 3-fluoro-2-nitroaniline.
  • Chlorination : Treated with SOCl₂ in chloroform at 40–60°C.

Key Data :

Parameter Value/Detail
Chlorination Yield 75–85%
Selectivity >90% (para-Cl)

Challenges :

  • Competing meta-chlorination requires careful temperature control.

Diazotization and Sandmeyer Reaction

Method Overview :
Diazotization of 6-chloro-3-fluoro-2-nitroaniline precursors followed by halogen exchange is employed for regioselective chlorination.

Procedure :

  • Diazotization : 3-Fluoro-2-nitroaniline is treated with NaNO₂/HCl at 0–5°C.
  • Chlorination : CuCl or HCl/FeCl₃ is used to replace the diazo group with Cl.

Key Data :

Parameter Value/Detail
Yield 60–70%
Byproducts <5% (unreacted diazo intermediates)

Applications :

  • Effective for introducing Cl in sterically hindered positions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Microreactor Nitration 83–94 99.5–99.7 High Fast, continuous process
Sequential Halogenation 75–85 95–98 Moderate Flexibility in substituent order
Diazotization 60–70 90–95 Low Regioselective for hindered sites

Industrial Considerations

  • Safety : Microreactors reduce risks associated with exothermic nitration.
  • Cost : SOCl₂-based chlorination is economical but requires corrosion-resistant equipment.
  • Sustainability : Flow chemistry minimizes waste and energy use.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Nitric acid, hydrogen peroxide

Major Products Formed

    Reduction: 6-Chloro-3-fluoro-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso and nitro derivatives

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • Antimicrobial Agents : Research has indicated that derivatives of 6-Chloro-3-fluoro-2-nitroaniline exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal medications .
    • Anti-cancer Compounds : Studies have shown that nitroaniline derivatives can inhibit cancer cell proliferation, suggesting that this compound may have applications in oncology research .
  • Agrochemical Use :
    • Pesticide Formulation : The compound serves as an intermediate in the synthesis of various pesticides. Its structural features allow it to interact effectively with biological targets in pests, enhancing the efficacy of agricultural chemicals .
  • Material Science :
    • Polymeric Materials : The compound has been explored for its role in synthesizing high-performance polymers, particularly those used in electronic applications such as sensors and displays. Its unique properties contribute to the development of materials with specific refractive indices and thermal stability .

Case Study 1: Antimicrobial Activity

A study conducted on several nitroaniline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved assessing the Minimum Inhibitory Concentration (MIC) values, revealing that modifications on the aniline ring could enhance activity against resistant strains.

Case Study 2: Pesticide Development

In a patent application focusing on pesticide formulations, this compound was utilized as a key intermediate. The resulting pesticide demonstrated improved efficacy in controlling specific pest populations while maintaining lower toxicity levels to non-target organisms compared to traditional formulations .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The chloro and fluoro substituents further influence the reactivity and orientation of reactions on the benzene ring. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The positions of halogen and nitro groups significantly influence physical and chemical behavior. Key analogs include:

Compound Name Substituent Positions Molecular Formula Melting Point (°C) Key References
6-Chloro-3-fluoro-2-nitroaniline Cl (6), F (3), NO₂ (2) C₆H₄ClFN₂O₂ N/A
2-Chloro-4-fluoro-6-nitroaniline Cl (2), F (4), NO₂ (6) C₆H₄ClFN₂O₂ N/A
2-Chloro-5-nitroaniline Cl (2), NO₂ (5) C₆H₅ClN₂O₂ 118–120
3-Chloro-6-nitroaniline Cl (3), NO₂ (6) C₆H₅ClN₂O₂ N/A
4-Fluoro-2-nitroaniline F (4), NO₂ (2) C₆H₅FN₂O₂ N/A

Notes:

  • Melting points are critical for industrial handling; the absence of data for this compound suggests further experimental characterization is needed.
  • Substituent positions alter dipole moments and solubility. For example, 2-chloro-5-nitroaniline (melting point 118–120°C) is less polar than analogs with ortho-nitro groups due to reduced intramolecular hydrogen bonding .

Structural Isomerism and Spectroscopic Differences

  • Positional Isomers : this compound and 2-chloro-4-fluoro-6-nitroaniline are positional isomers. Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal stark differences in IR and NMR spectra due to varying hydrogen-bonding networks and electron-withdrawing effects .
  • Crystallography : SHELX software is widely used for small-molecule refinement, which could aid in resolving the crystal structure of this compound and its analogs .

Biological Activity

6-Chloro-3-fluoro-2-nitroaniline (C6H4ClFN2O2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of an aniline precursor followed by halogenation. The compound can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

Table 1 summarizes the characterization data for this compound.

CharacteristicValue
Molecular FormulaC6H4ClFN2O2
Molecular Weight176.56 g/mol
Melting Point70 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2212.5
Escherichia coli1825
Candida albicans1550

The compound showed a notable zone of inhibition against Staphylococcus aureus, with an MIC comparable to that of standard antibiotics like ceftriaxone .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity. Its cytotoxic effects were tested on marine crustaceans, specifically Artemia salina.

Table 3: Cytotoxicity Data

CompoundLD50 (µg/mL)
This compound85.1
Reference Compound88.7

The LD50 value indicates that the compound has moderate cytotoxicity, which is essential for evaluating its safety profile in potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other nitroanilines. It demonstrated superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : A research group investigated the cytotoxic effects of various derivatives of nitroanilines, including this compound. The findings suggested that modifications to the nitro group could enhance or reduce cytotoxicity, indicating a structure-activity relationship worth exploring further .

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